Cas no 1159678-02-0 ((2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester)

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL6343659
- Ethyl 2-(trifluoromethoxy)phenylacetate
- MFCD17018702
- ethyl 2-[2-(trifluoromethoxy)phenyl]acetate
- DB-141857
- (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97%
- AKOS011680629
- 1159678-02-0
- (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
- UUYVUBPWNNIQRG-UHFFFAOYSA-N
- Ethyl 2-(2-(trifluoromethoxy)phenyl)acetate
-
- Inchi: 1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3
- InChI Key: UUYVUBPWNNIQRG-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1CC(=O)OCC)(F)F
Computed Properties
- Exact Mass: 248.06602869g/mol
- Monoisotopic Mass: 248.06602869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.5Ų
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA19762-5g |
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester |
1159678-02-0 | 97% | 5g |
$2523.00 | 2024-04-20 | |
abcr | AB570349-1g |
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97%; . |
1159678-02-0 | 97% | 1g |
€1338.30 | 2024-08-02 | |
A2B Chem LLC | BA19762-1g |
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester |
1159678-02-0 | 97% | 1g |
$993.00 | 2024-04-20 |
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
Recent Advances in the Study of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0)
In recent years, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its trifluoromethoxy and phenylacetic acid ethyl ester functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
The synthesis of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a novel catalytic system involving palladium-based catalysts, which significantly improved the efficiency of the esterification process. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester have revealed its potential as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit key inflammatory markers such as TNF-α and IL-6, suggesting a possible application in treating chronic inflammatory diseases. Furthermore, its metabolic stability and bioavailability were assessed in rodent models, showing favorable pharmacokinetic profiles that warrant further investigation.
Another area of interest is the compound's role as a precursor in the synthesis of more complex molecules. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its use in developing novel kinase inhibitors. The trifluoromethoxy group's electron-withdrawing properties were found to enhance the binding affinity of these inhibitors to their target proteins, offering a new avenue for drug design in oncology and other therapeutic areas.
Despite these promising findings, challenges remain in the clinical translation of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester. Issues such as long-term toxicity, off-target effects, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated bioactivity make it a valuable candidate for further research and development in the pharmaceutical industry.
In conclusion, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0) represents a compelling subject of study in chemical biology and drug discovery. Its synthetic accessibility, pharmacological potential, and utility as a molecular scaffold underscore its importance in ongoing and future research efforts. Continued exploration of its properties and applications is expected to yield significant contributions to the field.
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